Cas no 26057-51-2 (13H-4,6:21,24-Dietheno-8,12-metheno-1H-pyrido[3',2':14,15][1,11]dioxacycloeicosino[2,3,4-ij]isoquinoline-9,19-diol,2,3,13a,14,15,16,25,25a-octahydro-18,29-dimethoxy-1,14-dimethyl-,(13aR,25aR)-rel- (9CI))
26057-51-2 structure
Product Name:13H-4,6:21,24-Dietheno-8,12-metheno-1H-pyrido[3',2':14,15][1,11]dioxacycloeicosino[2,3,4-ij]isoquinoline-9,19-diol,2,3,13a,14,15,16,25,25a-octahydro-18,29-dimethoxy-1,14-dimethyl-,(13aR,25aR)-rel- (9CI)
CAS-Nr.:26057-51-2
MF:C36H38N2O6
MW:594.696730136871
CID:287724
PubChem ID:253793
Update Time:2025-04-19
13H-4,6:21,24-Dietheno-8,12-metheno-1H-pyrido[3',2':14,15][1,11]dioxacycloeicosino[2,3,4-ij]isoquinoline-9,19-diol,2,3,13a,14,15,16,25,25a-octahydro-18,29-dimethoxy-1,14-dimethyl-,(13aR,25aR)-rel- (9CI) Chemische und physikalische Eigenschaften
Namen und Kennungen
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- 13H-4,6:21,24-Dietheno-8,12-metheno-1H-pyrido[3',2':14,15][1,11]dioxacycloeicosino[2,3,4-ij]isoquinoline-9,19-diol,2,3,13a,14,15,16,25,25a-octahydro-18,29-dimethoxy-1,14-dimethyl-,(13aR,25aR)-rel- (9CI)
- 13H-4,6:21,24-Dietheno-8,12-metheno-1H-pyrido[3',2':14,15][1,11]dioxacycloeicosino[2,3,4-ij]isoquinoline-9,19-diol,2,3,13a,14
- 13H-4,6:21,24-Dietheno-8,12-metheno-1H-pyrido[3',2':14,15][1,11]dioxacycloeicosino[2,3,4-ij]isoquinoline-9,19-diol,2,3,13a,14,15,16,25,25a-octahydro-18,29-dimethoxy-1,14-dimethyl-,(13aR,25aR)-rel- (9C
- (?à)-Bebeerine
- (?à)-Curine
- Hayatine(6CI,7CI)
- Tubocuraran-7',12'-diol, 6,6'-dimethoxy-2,2'-dimethyl-, (1b)-(?à)-
- (-)-Bebeerin
- 26057-51-2
- HY-N2569
- MCMC-10271
- 13H-4,6:21,24-Dietheno-8,12-metheno-1H-pyrido(3',2':14,15)(1,11)dioxacycloeicosino(2,3,4-ij)isoquinoline-9,19-diol, 2,3,13a,14,15,16,25,25a-octahydro-18,29-dimethoxy-1,14-dimethyl-, (13aR,25aR)-
- MLS001148225
- (-)-Bebeerine, ~95% (TLC)
- L-Bebeerine
- Tubocuraran-7',12'-diol, 6,6'-dimethoxy-2,2'-dimethyl-, (1beta)-
- DTXSID50893489
- Aristolochine (C36 alkaloid)
- CHONODOENDRINE (L)
- NSC-77034
- AKOS015896767
- BDBM41947
- (-)-Curine
- (11R,51R)-16,56-dimethoxy-12,52-dimethyl-11,12,13,14,51,52,53,54-octahydro-2,6-dioxa-1(7,1),5(1,8)-diisoquinolina-3(1,3),7(1,4)-dibenzenacyclooctaphane-36,57-diol
- (1beta)-(+-)-6,6'-Dimethoxy-2,2'-dimethyltubocuran-7',12'-diol
- (-)-Bebeerine
- Curine
- NCGC00247017-02
- HMS2235K06
- CS-0022905
- AC-35118
- Tubocuraran-7', 6,6'-dimethoxy-2,2'-dimethyl-, (1.beta.)-
- NSC 77034
- NSC77034
- Tubocuraran-7',12'-diol, 6,6'-dimethoxy-2,2'-dimethyl-, (1.beta.)-
- Opera_ID_264
- 1-Bebeerine
- (13AR,25AR)-2,3,13A,14,15,16,25,25A-OCTAHYDRO-18,29-DIMETHOXY-1,14-DIMETHYL-13H-4,6:21,24-DIETHENO-8,12-METHENO-1H-PYRIDO(3',2':14,15)(1,11)DIOXACYCLO-EICOSINO(2,3,4-IJ)ISOQUINOLINE-9,19-DIOL
- Tubocuran-7',12'-diol, 6,6'-dimethoxy-2,2'-dimethyl-, (1beta)-(+-)-
- (1R,16R)-10,25-dimethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.118,22.027,31.016,34]hexatriaconta-3(36),4,6(35),8(34),9,11,18(33),19,21,24,26,31-dodecaene-9,21-diol
- 6037FRH2SX
- UNII-6037FRH2SX
- CHEMBL1169627
- EINECS 207-109-4
- l-Curine
- cid_253793
- MLS000069827
- NCGC00247017-01
- NS00123743
- CHEBI:188551
- SMR000058852
- 1-Curine
- 436-05-5
- CURINE [MI]
- Q27263150
- d-Tubocurine
- Aristolochine(C36 alkaloid)
- Chondrocurine
- 2'-Demethyltubocurarine
- Bebeerine
- Tubocurine
- (+)-Bebeerine
- Hayatine
- (+/-)-Curine
- Aristolochine
- d-Chondrocurine
- (+/-)-Bebeerine
-
- Inchi: 1S/C36H38N2O6/c1-37-13-11-23-18-31(41-3)32-20-26(23)27(37)15-21-5-8-25(9-6-21)43-36-34-24(19-33(42-4)35(36)40)12-14-38(2)28(34)16-22-7-10-29(39)30(17-22)44-32/h5-10,17-20,27-28,39-40H,11-16H2,1-4H3/t27-,28-/m1/s1
- InChI-Schlüssel: NGZXDRGWBULKFA-VSGBNLITSA-N
- Lächelt: O1C2C=CC(=CC=2)C[C@@H]2C3C=C(C(=CC=3CCN2C)OC)OC2C(=CC=C(C=2)C[C@@H]2C3C1=C(C(=CC=3CCN2C)OC)O)O
Berechnete Eigenschaften
- Genaue Masse: 594.273
- Monoisotopenmasse: 594.273
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 2
- Anzahl der Akzeptoren für Wasserstoffbindungen: 8
- Schwere Atomanzahl: 44
- Anzahl drehbarer Bindungen: 2
- Komplexität: 948
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 2
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 83.9A^2
- XLogP3: 6
Experimentelle Eigenschaften
- Dichte: 1.239
- Siedepunkt: 706.5°Cat760mmHg
- Flammpunkt: 381.1°C
- Brechungsindex: 1.619
- PSA: 83.86000
- LogP: 6.43220
13H-4,6:21,24-Dietheno-8,12-metheno-1H-pyrido[3',2':14,15][1,11]dioxacycloeicosino[2,3,4-ij]isoquinoline-9,19-diol,2,3,13a,14,15,16,25,25a-octahydro-18,29-dimethoxy-1,14-dimethyl-,(13aR,25aR)-rel- (9CI) Sicherheitsinformationen
- Lagerzustand:2-8°C
13H-4,6:21,24-Dietheno-8,12-metheno-1H-pyrido[3',2':14,15][1,11]dioxacycloeicosino[2,3,4-ij]isoquinoline-9,19-diol,2,3,13a,14,15,16,25,25a-octahydro-18,29-dimethoxy-1,14-dimethyl-,(13aR,25aR)-rel- (9CI) Verwandte Literatur
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1. 795. The cleavage of biscoclaurine alkaloids with sodium in liquid ammonia. Part I. Curine and chondrocurineI. R. C. Bick,P. S. Clezy J. Chem. Soc. 1953 3893
-
2. 330. Curare alkaloids. Part I. TubocurarineHarold King J. Chem. Soc. 1935 1381
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A. J. Everett,L. A. Lowe,S. Wilkinson J. Chem. Soc. D 1970 1020
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4. 137. Curare alkaloids. Part V. Alkaloids of some Chondrodendron species and the origin of radix pareir? brav?Harold King J. Chem. Soc. 1940 737
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J. A. Barltrop,John A. D. Jeffreys J. Chem. Soc. 1954 159
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